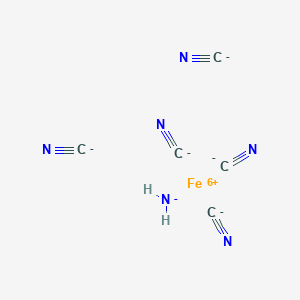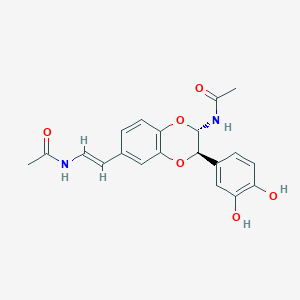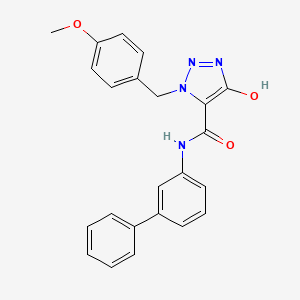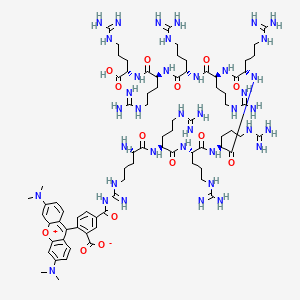![molecular formula C27H27F3N6O3S B12405278 3,3,3-trifluoro-N-[4-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]propane-1-sulfonamide](/img/structure/B12405278.png)
3,3,3-trifluoro-N-[4-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]propane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,3-trifluoro-N-[4-[3-[2-[[(3S)-piperidin-3-yl]amino]pirimidin-4-yl]piridin-2-yl]oxinaftalen-1-il]propano-1-sulfonamida: es un compuesto orgánico complejo que presenta un grupo trifluorometilo, un anillo de piperidina y un grupo sulfonamida. Este compuesto es de gran interés en los campos de la química medicinal y la investigación farmacéutica debido a sus posibles actividades biológicas y aplicaciones.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3,3,3-trifluoro-N-[4-[3-[2-[[(3S)-piperidin-3-yl]amino]pirimidin-4-yl]piridin-2-yl]oxinaftalen-1-il]propano-1-sulfonamida implica varios pasos, incluida la formación de intermediarios clave y la introducción de grupos funcionales. La ruta sintética general se puede describir de la siguiente manera:
Formación del Intermediario de Piperidina: La síntesis comienza con la preparación del intermediario de piperidina, que implica la reacción de un material de partida adecuado con reactivos como la piperidina y catalizadores apropiados en condiciones controladas.
Introducción de los Anillos Pirimidina y Piridina: El siguiente paso implica la introducción de los anillos de pirimidina y piridina a través de una serie de reacciones de acoplamiento. Estas reacciones normalmente requieren el uso de catalizadores de paladio y ligandos para facilitar la formación de enlaces carbono-carbono y carbono-nitrógeno.
Adición del Grupo Trifluorometilo: El grupo trifluorometilo se introduce utilizando reactivos como el yoduro de trifluorometilo o el sulfonato de trifluorometilo en presencia de una base. Este paso es crucial para impartir las propiedades químicas deseadas al compuesto.
Formación del Grupo Sulfonamida: El paso final implica la formación del grupo sulfonamida mediante la reacción del intermedio con un derivado de cloruro de sulfonilo. Esta reacción se realiza normalmente en presencia de una base como la trietilamina.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética para mejorar el rendimiento y la escalabilidad. Esto incluye el uso de reactores de flujo continuo, técnicas de purificación avanzadas y optimización de procesos para garantizar una calidad y eficiencia consistentes.
Análisis De Reacciones Químicas
Tipos de Reacciones
3,3,3-trifluoro-N-[4-[3-[2-[[(3S)-piperidin-3-yl]amino]pirimidin-4-yl]piridin-2-yl]oxinaftalen-1-il]propano-1-sulfonamida: experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede experimentar reacciones de oxidación, particularmente en el anillo de piperidina, lo que lleva a la formación de derivados de N-óxido.
Reducción: Las reacciones de reducción pueden dirigirse a los anillos de piridina y pirimidina, lo que da como resultado la formación de análogos reducidos.
Reactivos y Condiciones Comunes
Oxidación: Los reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico (m-CPBA) se utilizan comúnmente en condiciones suaves.
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) se emplean en condiciones controladas.
Sustitución: Las reacciones de sustitución nucleófila se pueden llevar a cabo utilizando reactivos como la azida de sodio (NaN3) o el cianuro de potasio (KCN) en presencia de solventes adecuados.
Productos Principales Formados
Oxidación: Derivados de N-óxido del anillo de piperidina.
Reducción: Análogos reducidos de los anillos de piridina y pirimidina.
Sustitución: Derivados funcionalizados con diferentes sustituyentes en los grupos trifluorometilo y sulfonamida.
Aplicaciones Científicas De Investigación
3,3,3-trifluoro-N-[4-[3-[2-[[(3S)-piperidin-3-yl]amino]pirimidin-4-yl]piridin-2-yl]oxinaftalen-1-il]propano-1-sulfonamida: tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: El compuesto se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas y como reactivo en diversas reacciones químicas.
Biología: Se estudia por sus posibles actividades biológicas, incluida la inhibición enzimática y la unión a receptores.
Medicina: El compuesto se investiga por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de enfermedades como el cáncer y los trastornos neurológicos.
Industria: Se utiliza en el desarrollo de materiales avanzados y como componente en productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de 3,3,3-trifluoro-N-[4-[3-[2-[[(3S)-piperidin-3-yl]amino]pirimidin-4-yl]piridin-2-yl]oxinaftalen-1-il]propano-1-sulfonamida implica su interacción con objetivos moleculares y vías específicas. Se sabe que el compuesto:
Se une a Enzimas: Puede inhibir la actividad de ciertas enzimas uniéndose a sus sitios activos, bloqueando así el acceso del sustrato.
Modula Receptores: El compuesto puede interactuar con receptores en la superficie celular, lo que lleva a cambios en las vías de señalización celular.
Afecta la Expresión Génica: Puede influir en la expresión génica al interactuar con factores de transcripción y otras proteínas reguladoras.
Comparación Con Compuestos Similares
3,3,3-trifluoro-N-[4-[3-[2-[[(3S)-piperidin-3-yl]amino]pirimidin-4-yl]piridin-2-yl]oxinaftalen-1-il]propano-1-sulfonamida: se puede comparar con compuestos similares para resaltar su singularidad:
-
Compuestos Similares
- 3,3,3-trifluoro-2-(trifluorometil)propionato de ácido
- 3,3,3-trifluoro-DL-alanina
- Elexacaftor
-
Singularidad: : La presencia del grupo trifluorometilo, el anillo de piperidina y el grupo sulfonamida en una sola molécula imparte propiedades químicas y biológicas únicas al compuesto. Su capacidad para experimentar diversas reacciones químicas y sus posibles aplicaciones terapéuticas lo distinguen de otros compuestos similares.
Propiedades
Fórmula molecular |
C27H27F3N6O3S |
|---|---|
Peso molecular |
572.6 g/mol |
Nombre IUPAC |
3,3,3-trifluoro-N-[4-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]propane-1-sulfonamide |
InChI |
InChI=1S/C27H27F3N6O3S/c28-27(29,30)12-16-40(37,38)36-23-9-10-24(20-7-2-1-6-19(20)23)39-25-21(8-4-14-32-25)22-11-15-33-26(35-22)34-18-5-3-13-31-17-18/h1-2,4,6-11,14-15,18,31,36H,3,5,12-13,16-17H2,(H,33,34,35)/t18-/m0/s1 |
Clave InChI |
HLEZGQAFDDCWDE-SFHVURJKSA-N |
SMILES isomérico |
C1C[C@@H](CNC1)NC2=NC=CC(=N2)C3=C(N=CC=C3)OC4=CC=C(C5=CC=CC=C54)NS(=O)(=O)CCC(F)(F)F |
SMILES canónico |
C1CC(CNC1)NC2=NC=CC(=N2)C3=C(N=CC=C3)OC4=CC=C(C5=CC=CC=C54)NS(=O)(=O)CCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-[2-Phenyl-5-(3,4,5-trimethoxybenzoyl)triazol-4-yl]piperazin-1-yl]ethanone](/img/structure/B12405200.png)


![sodium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,3-disulfonate](/img/structure/B12405219.png)

![(14R,18R,19R)-25-ethoxy-11,14,18-trimethyl-19-[(2R)-6-methylheptan-2-yl]-4-azahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosa-1,3,5,7,9,11,24-heptaene](/img/structure/B12405228.png)
![trisodium;4-hydroxy-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12405229.png)



![[(1S,2R,3R,5S,8R,9R,10R,13S)-9,10,13-triacetyloxy-2-hydroxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate](/img/structure/B12405258.png)



